(2-Chloroacetamido)(hydroxy)acetic acid
Description
(2-Chloroacetamido)(hydroxy)acetic acid is a chlorinated carboxylic acid derivative featuring both chloroacetamido (-NH-CO-CH₂Cl) and hydroxyacetic acid (-CH(OH)-COOH) moieties. This compound is structurally related to glycine derivatives, where the amino group is substituted with a chloroacetamido group, and a hydroxyl group is introduced into the acetic acid backbone.
- Stepwise functionalization: Reacting hydroxyacetic acid with chloroacetyl chloride under controlled conditions.
- Protection/deprotection strategies: Using solvents like dichloromethane or THF with catalysts (e.g., pyridine) to avoid side reactions.
The compound’s dual functional groups (-Cl, -OH, -COOH) make it a candidate for applications in coordination chemistry, pharmaceuticals, or environmental remediation (e.g., heavy metal adsorption) .
Properties
CAS No. |
63327-50-4 |
|---|---|
Molecular Formula |
C4H6ClNO4 |
Molecular Weight |
167.55 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C4H6ClNO4/c5-1-2(7)6-3(8)4(9)10/h3,8H,1H2,(H,6,7)(H,9,10) |
InChI Key |
YULYKRNXBRMJQU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC(C(=O)O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chlorine substitution enhances electrophilicity, influencing reactivity in nucleophilic substitutions (e.g., binding to thiols or amines).
- Hydroxy groups improve solubility in polar solvents and enable hydrogen bonding, critical for metal coordination .
Physicochemical Properties and Reactivity
Functional Group Impact:
- -COOH and -OH Groups: Promote chelation with metal ions (e.g., U(VI), Cu(II)). In acetic acid-modified biochar (ASBB), -COOH groups enable monodentate coordination with uranyl ions, achieving 97.8% removal efficiency at pH 6 .
- -Cl Group : Increases lipophilicity and reactivity in SN2 reactions. For example, chloroacetamido derivatives are precursors in anticancer drug synthesis (e.g., alkylating agents) .
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